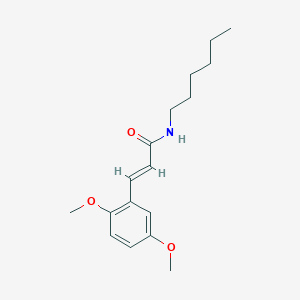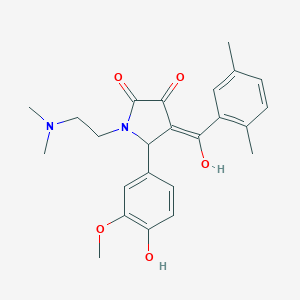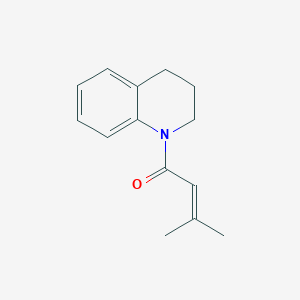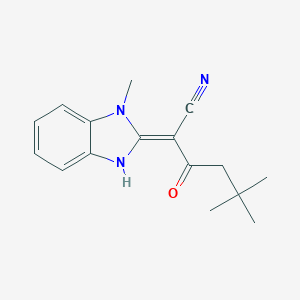![molecular formula C12H15F3N2O2S B254993 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254993.png)
1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TFMP or TFP, and it is a white crystalline powder with a molecular weight of 365.4 g/mol.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine is complex and not fully understood. However, it is known to interact with certain enzymes and receptors in the body, leading to inhibitory effects. For example, it has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes such as cell proliferation and signaling. It has also been shown to interact with certain neurotransmitter receptors in the brain, leading to modulatory effects on neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine are diverse and depend on the specific target it interacts with. For example, it has been shown to inhibit the activity of certain kinases and phosphatases, leading to decreased cell proliferation and altered signaling pathways. It has also been shown to interact with certain neurotransmitter receptors in the brain, leading to modulatory effects on neuronal activity and potentially impacting behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine in lab experiments is its potent inhibitory effects on various enzymes and receptors, making it a useful tool compound for studying these targets. Additionally, its chemical properties make it amenable to various experimental techniques such as crystallography and NMR spectroscopy. However, one limitation is that its mechanism of action is not fully understood, making it difficult to interpret some experimental results.
Direcciones Futuras
There are many potential future directions for research involving 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine. One area of interest is its potential as a drug candidate for various diseases such as cancer and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with specific targets in the body. Finally, its potential as a tool compound for studying various biochemical and physiological processes should be explored further.
Métodos De Síntesis
The synthesis of 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine involves the reaction of 1-methylpiperazine with 3-trifluoromethylbenzenesulfonyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and a base such as triethylamine is used to facilitate the reaction. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. It has been shown to have potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. Additionally, it has been used as a tool compound in various biochemical and physiological studies.
Propiedades
Nombre del producto |
1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine |
|---|---|
Fórmula molecular |
C12H15F3N2O2S |
Peso molecular |
308.32 g/mol |
Nombre IUPAC |
1-methyl-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C12H15F3N2O2S/c1-16-5-7-17(8-6-16)20(18,19)11-4-2-3-10(9-11)12(13,14)15/h2-4,9H,5-8H2,1H3 |
Clave InChI |
VNKMBILJDPZQIP-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)


![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)

![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)

![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)

